N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine
CAS No.: 2549008-23-1
Cat. No.: VC11836022
Molecular Formula: C13H18N6S
Molecular Weight: 290.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549008-23-1 |
|---|---|
| Molecular Formula | C13H18N6S |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C13H18N6S/c1-17(2)12-14-4-3-11(16-12)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3 |
| Standard InChI Key | REPQZVQLKAQVMT-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CS3 |
| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CS3 |
Introduction
Chemical Formula and Molecular Weight
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Chemical Formula: CHNS
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Molecular Weight: Approximately 318.43 g/mol (calculated based on the formula)
Structural Components
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Pyrimidine Ring: A common component in nucleic acids and many pharmaceuticals, known for its planar, aromatic structure.
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Thiazole Ring: Found in various biologically active compounds, including drugs and natural products.
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Piperazine Moiety: Often used in drug design due to its ability to participate in hydrogen bonding and its basicity.
Chemical Identifiers
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IUPAC Name: N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine
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InChI and SMILES: Not directly available for this specific compound, but can be generated using chemical software.
Potential Biological Activity
Given the structural components, this compound may exhibit biological activities similar to those of related molecules. For instance:
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Antimicrobial Activity: Thiazoles are known for their antimicrobial properties.
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Neurological Effects: Piperazine derivatives often interact with neurotransmitter systems.
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Cancer Therapeutics: Pyrimidine derivatives are used in chemotherapy.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and thiazole rings, followed by their coupling with a piperazine moiety. Common methods include:
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Nucleophilic Substitution: For forming bonds between the piperazine and other rings.
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Cyclization Reactions: For creating the pyrimidine and thiazole rings.
1-(Dimethyl-1,3-thiazol-2-yl)piperazine
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Chemical Formula: CHNS
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Molecular Weight: 197.3 g/mol
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IUPAC Name: 4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole
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Properties: Known for its role in various chemical syntheses .
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Chemical Formula: CHFNOS
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Molecular Weight: 348.4 g/mol
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IUPAC Name: N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Properties: Exhibits potential biological activity due to its structural components .
Data Table: Comparison of Related Compounds
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | IUPAC Name |
|---|---|---|---|
| N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine | CHNS | 318.43 | N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine |
| 1-(dimethyl-1,3-thiazol-2-yl)piperazine | CHNS | 197.3 | 4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole |
| N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | CHFNOS | 348.4 | N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
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